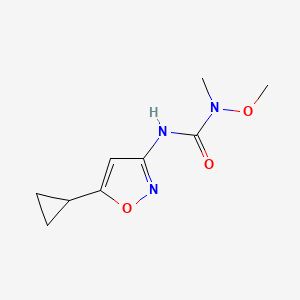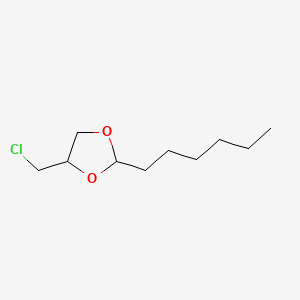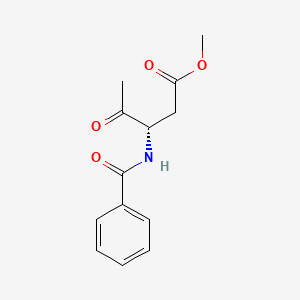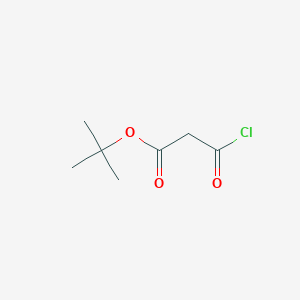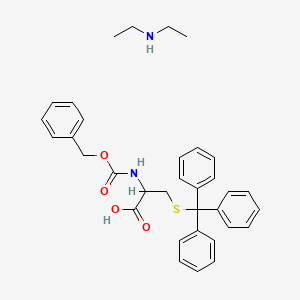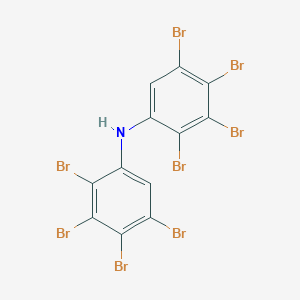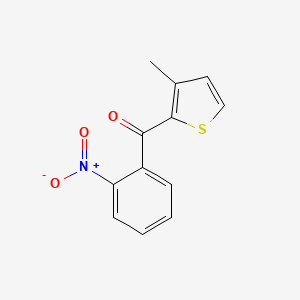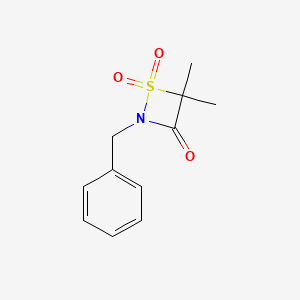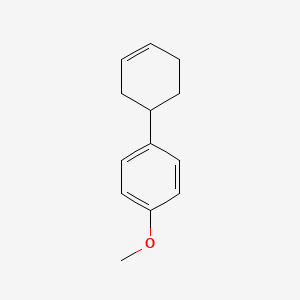
4'-Methoxy-1,2,3,6-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and the other ring is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 4’-methoxy-1,1’-biphenyl using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows:
4’-Methoxy-1,1’-biphenyl+H2Pd/C4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation equipment and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Further hydrogenation can reduce the aromatic ring to a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4’-Methoxybenzaldehyde or 4’-Methoxybenzoic acid.
Reduction: 4’-Methoxycyclohexane.
Substitution: 4’-Bromo-1,2,3,6-tetrahydro-1,1’-biphenyl or 4’-Chloro-1,2,3,6-tetrahydro-1,1’-biphenyl.
Scientific Research Applications
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl depends on its interaction with molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s biphenyl core can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core.
4’-Methoxy-1,1’-biphenyl: Lacks the tetrahydro component, making it more aromatic.
4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with different hydrogenation pattern.
Uniqueness: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts.
Properties
CAS No. |
52316-10-6 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-cyclohex-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3 |
InChI Key |
XUSKBNMNCKBVGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


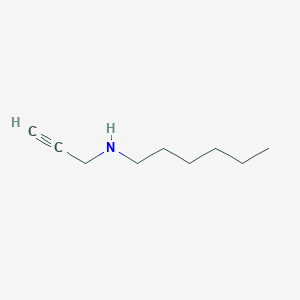
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
